molecular formula C20H16N2O3 B8656695 Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649539-13-9

Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate

Cat. No. B8656695
M. Wt: 332.4 g/mol
InChI Key: ZEWWZOLVUCRSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638521B2

Procedure details

1.73 g (12.5 mmol) of potassium carbonate and 0.968 g (5 mmol) of 4-chloro-6-methoxyquinoline are added to 0.876 g (5 mmol) of 3-methoxycarbonyl-1H-indole in 20 cm3 of dimethylacetamide under an argon atmosphere. After stirring at a temperature in the region of 140° C. for 20 hours, the reaction mixture is cooled and diluted with 200 cm3 of ethyl acetate and 200 cm3 of water. The organic phase is separated off by settling and washed with three times 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution and then it is dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 and then 7/3 by volume)]. Concentrating these fractions to dryness under reduced pressure (2.7 kPa) results in 0.7 g of 3-methoxycarbonyl-1-(6-methoxyquinol-4-yl)-1H-indole in the form of a white powder. Mass spectrum (EI): m/e 332 (M+•), m/e 301.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0.968 g
Type
reactant
Reaction Step One
Quantity
0.876 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[N:11]=[CH:10][CH:9]=1.[CH3:20][O:21][C:22]([C:24]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[NH:26][CH:25]=1)=[O:23]>CC(N(C)C)=O.C(OCC)(=O)C.O>[CH3:20][O:21][C:22]([C:24]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[N:26]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=3)[N:11]=[CH:10][CH:9]=2)[CH:25]=1)=[O:23] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.968 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)OC
Name
Quantity
0.876 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After stirring at a temperature in the region of 140° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off by settling
WASH
Type
WASH
Details
washed with three times 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography [eluent
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating these fractions to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
results in 0.7 g of 3-methoxycarbonyl-1-(6-methoxyquinol-4-yl)-1H-indole in the form of a white powder

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.